HPLC Retention Time and UV‑Vis Bathochromic Shift Differentiate IDR from Its Dihydro Precursor
In a single‑laboratory HPLC analysis employing a μBondapak C18 column and methanol/water gradient, IDR elutes at 16.0 min with λmax values at 453, 479, and 509 nm, whereas its immediate biosynthetic precursor dihydroisopentenyldehydrorhodopin (DH‑IDR) elutes later (16.7 min) and displays a hypsochromically shifted λmax (440, 465, 495 nm) [1]. The 14 nm bathochromic displacement of the central absorption band and the 1.3‑min retention‑time reduction upon introduction of the C‑3,4 double bond provide two orthogonal, instrument‑independent parameters that distinguish IDR from DH‑IDR in complex archaeal extracts.
| Evidence Dimension | HPLC retention time and UV‑Vis absorption maxima (λmax) |
|---|---|
| Target Compound Data | IDR: tR = 16.0 min; λmax (HPLC eluent) = 453, 479, 509 nm; conjugated double bonds n = 12; molecular mass [M]⁺ = 620 |
| Comparator Or Baseline | DH‑IDR: tR = 16.7 min; λmax = 440, 465, 495 nm; n = 11; [M]⁺ = 622 |
| Quantified Difference | ΔtR = −0.7 min (IDR elutes earlier); Δλmax (central band) = +14 nm (bathochromic shift); Δn = +1 conjugated double bond |
| Conditions | HPLC system: μBondapak C18 column (3.9 × 300 mm), methanol‑water (9:1) for 10 min then 100% methanol at 1.5 mL/min; photodiode array detector. Strain: Haloarcula japonica wild‑type and Δc0507 mutant. |
Why This Matters
Procurement of authentic IDR is necessary to lock HPLC retention times and spectral identification windows in methods targeting the bacterioruberin pathway, because DH‑IDR co‑occurs in natural samples and can only be resolved by the 0.7 min tR shift and the 14 nm λmax offset.
- [1] Yang, Y., Yatsunami, R., Ando, A., Miyoko, N., Fukui, T., Takaichi, S., & Nakamura, S. (2015). Complete biosynthetic pathway of the C50 carotenoid bacterioruberin from lycopene in the extremely halophilic archaeon Haloarcula japonica. Journal of Bacteriology, 197(9), 1614–1623 (Table 3). View Source
